molecular formula C15H12O B3021081 4-Stilbene carboxaldehyde CAS No. 40200-69-9

4-Stilbene carboxaldehyde

Cat. No. B3021081
CAS RN: 40200-69-9
M. Wt: 208.25 g/mol
InChI Key: CLXSBHRRZNBTRT-VOTSOKGWSA-N
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Description

4-Stilbene carboxaldehyde, also known as trans-4-Stilbenecarboxaldehyde, is a chemical compound with the formula C15H12O . It has been used in drug development targeting human estrogen receptor α .


Synthesis Analysis

Stilbenes and their related structures have gained remarkable significance in pharmaceutical and material chemistry. The synthetic approaches for the syntheses of stilbene scaffold and related structures have been covered over the last 30 years . Stilbene and its analogues hold enormous potential importance due to their diverse spectrum of biological applications .


Molecular Structure Analysis

The basic chemical skeleton structure of stilbene compounds is 1,2-diphenylethylene . The structure of 4-Stilbene carboxaldehyde is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Stilbenes and their derivatives exhibit a broad range of biological activities, including anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, and anti-herpes simplex virus activities . The E form or trans exhibits more potent anticancer activity compared to the Z form or cis form .

Scientific Research Applications

Epigenetic Regulation

Stilbenes, including 4-Formyl-trans-stilbene, are promising small molecule modulators for epigenetic regulation in human diseases . They have been shown to modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .

Anti-inflammatory and Antioxidant Effects

These compounds are characterized by unique structural features that confer anti-inflammatory, antibacterial, antiviral, antioxidant, anticancer, cardiovascular protective, and neuroprotective pharmacological effects .

Antimicrobial and Antifungal Properties

Many stilbene derivatives exhibit antimicrobial and antifungal properties . This is demonstrated by natural stilbene derivatives from various plant species, including grape, soybean, mulberry, cranberry, blueberry, and rhubarb .

Anticancer Activity

Stilbene derivatives have shown pronounced anticancer activity . For example, when combined with ciprofloxacin or cefotaxime, they produced a synergistic pharmacological effect .

Estrogenic Effects

The liver microsomal enzyme system in the rat and human (CYP 1A1/2) metabolizes trans-stilbene to a 4-hydroxy derivative (trans-4-hydroxystilbene), which exhibits estrogenic effects .

Potential Applications in Disease Treatment and Prevention

Due to their potential applications in disease treatment and prevention, these compounds and their derivatives have garnered significant attention in pharmaceutical research and development .

Safety And Hazards

4-Stilbene carboxaldehyde is classified as harmful if swallowed and causes serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

The relative binding affinity of trans-4-Stilbene carboxaldehyde was calculated, which was used in drug development targeting human estrogen receptor α . This suggests that 4-Stilbene carboxaldehyde and its derivatives could have potential applications in drug development and therapeutics.

properties

IUPAC Name

4-[(E)-2-phenylethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXSBHRRZNBTRT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Stilbene carboxaldehyde

CAS RN

32555-96-7, 40200-69-9
Record name 4-Stilbene carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Stilbenecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Formyl-trans-stilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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